Cas no 1310729-90-8 (3,3-Difluorocyclobutane-1-sulfonyl chloride)

3,3-Difluorocyclobutane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3,3-difluorocyclobutane-1-sulfonyl chloride
- Cyclobutanesulfonylchloride,3,3-difluoro-
- QXYNIWCYMQIZBV-UHFFFAOYSA-N
- 3,3-Difluorocyclobutane-1-sulfonyl chloride
-
- インチ: 1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2
- InChIKey: QXYNIWCYMQIZBV-UHFFFAOYSA-N
- SMILES: ClS(C1CC(C1)(F)F)(=O)=O
計算された属性
- 精确分子量: 189.9666846g/mol
- 同位素质量: 189.9666846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5
- XLogP3: 1.6
3,3-Difluorocyclobutane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653195-0.5g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 0.5g |
$1002.0 | 2023-05-26 | |
Enamine | EN300-1653195-2.5g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 2.5g |
$2520.0 | 2023-05-26 | |
Enamine | EN300-1653195-10.0g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 10g |
$5528.0 | 2023-05-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686844-5g |
3,3-Difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 98% | 5g |
¥29011 | 2023-04-15 | |
Enamine | EN300-1653195-5000mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 5000mg |
$3728.0 | 2023-09-21 | |
Enamine | EN300-1653195-250mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 250mg |
$637.0 | 2023-09-21 | |
1PlusChem | 1P01DVOZ-250mg |
3,3-DIFLUOROCYCLOBUTANE-1-SULFONYL CHLORIDE |
1310729-90-8 | 95% | 250mg |
$760.00 | 2023-12-22 | |
Enamine | EN300-1653195-1.0g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 1g |
$1286.0 | 2023-05-26 | |
Enamine | EN300-1653195-0.1g |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95% | 0.1g |
$446.0 | 2023-05-26 | |
Enamine | EN300-1653195-500mg |
3,3-difluorocyclobutane-1-sulfonyl chloride |
1310729-90-8 | 95.0% | 500mg |
$1002.0 | 2023-09-21 |
3,3-Difluorocyclobutane-1-sulfonyl chloride 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
3,3-Difluorocyclobutane-1-sulfonyl chlorideに関する追加情報
Introduction to 3,3-Difluorocyclobutane-1-sulfonyl chloride (CAS No. 1310729-90-8)
3,3-Difluorocyclobutane-1-sulfonyl chloride (CAS No. 1310729-90-8) is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a cyclobutane ring with two fluorine atoms and a sulfonyl chloride functional group. These features contribute to its versatility and reactivity in various chemical reactions.
The molecular formula of 3,3-difluorocyclobutane-1-sulfonyl chloride is C4H4ClF2O2S, and its molecular weight is approximately 187.64 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is highly reactive due to the presence of the sulfonyl chloride group. This group makes it an excellent electrophilic reagent, capable of participating in a wide range of chemical transformations.
In the context of organic synthesis, 3,3-difluorocyclobutane-1-sulfonyl chloride has been utilized as a key intermediate in the synthesis of complex organic molecules. Its reactivity with nucleophiles such as amines, alcohols, and thiols allows for the formation of diverse functional groups, making it an invaluable tool for synthetic chemists. Recent studies have highlighted its utility in the preparation of fluorinated compounds, which are of particular interest due to their unique properties and applications in pharmaceuticals and materials science.
In the pharmaceutical industry, 3,3-difluorocyclobutane-1-sulfonyl chloride has shown promise as a building block for the development of novel drugs. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which can lead to more effective therapeutic agents. Researchers have explored the use of this compound in the synthesis of potential drug candidates for various diseases, including cancer and neurological disorders. The ability to introduce fluorine atoms into drug molecules can significantly enhance their efficacy and reduce side effects.
Moreover, materials science has also benefited from the unique properties of 3,3-difluorocyclobutane-1-sulfonyl chloride. Fluorinated materials are highly sought after for their low surface energy, chemical resistance, and thermal stability. These properties make them ideal for applications in coatings, lubricants, and electronic devices. The reactivity of the sulfonyl chloride group allows for the facile incorporation of this compound into polymer chains, leading to the development of advanced materials with tailored properties.
The synthesis of 3,3-difluorocyclobutane-1-sulfonyl chloride typically involves several steps. One common approach involves the reaction of 3,3-difluorocyclobutanol with thionyl chloride (SOCl2) under controlled conditions. This reaction results in the formation of the desired sulfonyl chloride derivative. The process requires careful control of temperature and pressure to ensure high yields and purity of the final product.
Recent advancements in catalytic methods have further improved the efficiency and selectivity of this synthesis. For example, the use of transition metal catalysts has been shown to enhance the reaction rate and yield while minimizing side reactions. These developments have made it possible to produce 3,3-difluorocyclobutane-1-sulfonyl chloride on a larger scale with greater consistency.
In terms of safety and handling, it is important to note that 3,3-difluorocyclobutane-1-sulfonyl chloride is a reactive compound that should be handled with care. Proper personal protective equipment (PPE) should be used when working with this material to prevent exposure to skin or inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances such as strong bases or reducing agents.
The environmental impact of 3,3-difluorocyclobutane-1-sulfonyl chloride is another important consideration. While it is not classified as a hazardous waste under current regulations, responsible disposal practices should be followed to minimize any potential environmental impact. This includes proper containment and treatment before disposal.
In conclusion, 3,3-difluorocyclobutane-1-sulfonyl chloride (CAS No. 1310729-90-8) is a versatile and valuable compound with applications spanning organic synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it an essential tool for chemists working in these fields. Ongoing research continues to uncover new uses and improvements in its synthesis and application, further solidifying its importance in modern chemistry.
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